molecular formula C25H12Cl3N5O3 B12716621 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone CAS No. 85223-08-1

1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone

Cat. No.: B12716621
CAS No.: 85223-08-1
M. Wt: 536.7 g/mol
InChI Key: NCUBZKJWHZKVJX-UHFFFAOYSA-N
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Description

1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone is a complex organic compound with the molecular formula C25H12Cl3N5O3. This compound is known for its vibrant color and is often used in the dye and pigment industry. It is also referred to as Pigment Red 251 in industrial applications .

Properties

CAS No.

85223-08-1

Molecular Formula

C25H12Cl3N5O3

Molecular Weight

536.7 g/mol

IUPAC Name

1-[(5,6,7-trichloro-2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C25H12Cl3N5O3/c1-10-20(24-29-21-14(25(36)33(24)32-10)9-15(26)18(27)19(21)28)31-30-16-8-4-7-13-17(16)23(35)12-6-3-2-5-11(12)22(13)34/h2-9,32H,1H3

InChI Key

NCUBZKJWHZKVJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=C(C(=C(C=C3C(=O)N2N1)Cl)Cl)Cl)N=NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone involves multiple steps. The primary synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This involves the reaction of 5,6,7-trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazoline with appropriate reagents under controlled conditions.

    Azo coupling reaction: The pyrazoloquinazoline core is then coupled with anthraquinone through an azo linkage.

Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research has demonstrated that anthraquinone derivatives possess notable antibacterial properties. Studies have shown that compounds similar to 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone exhibit varying degrees of effectiveness against pathogenic bacteria such as Klebsiella and Streptococcus pneumoniae. These compounds are often synthesized through diazotization reactions involving 1-aminoanthraquinone and various coupling agents. The resulting azo compounds are evaluated for their antibacterial efficacy using standard methods like agar diffusion techniques .

Anticancer Potential
The structural features of anthraquinones suggest potential anticancer activity. Azo compounds derived from anthraquinones have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. Ongoing research aims to elucidate the specific pathways through which these compounds exert their cytotoxic effects .

Dye Technology

Colorants in Textiles
Anthraquinone derivatives are widely used as dyes due to their vivid colors and stability. The azo compound under discussion can be utilized in textile dyeing processes. Its trichloro substitution enhances its affinity for fabrics and resistance to fading upon exposure to light and washing. This makes it a suitable candidate for applications in the textile industry where durability and colorfastness are critical .

Food Industry Applications
In food technology, azo dyes derived from anthraquinones are explored for their potential use as food colorants. Regulatory frameworks often scrutinize the safety of such compounds; however, modifications to their chemical structure can enhance their safety profiles while maintaining desirable coloring properties. Research continues to assess the implications of using such dyes in food products .

Environmental Science

Environmental Monitoring
The environmental impact of synthetic dyes is a growing concern due to their persistence and toxicity. Compounds like 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone can be studied for their degradation pathways in various environmental matrices. Understanding how these compounds break down can lead to better waste management practices and remediation strategies for contaminated sites .

Photodegradation Studies
Research into the photodegradation of azo compounds is crucial for assessing their environmental fate. Studies have shown that exposure to UV light can initiate degradation processes that result in less harmful byproducts. This aspect is particularly relevant for evaluating the ecological risks associated with the release of such compounds into aquatic environments .

Case Studies

Study Focus Findings
Khan et al. (2015)Antibacterial propertiesSynthesized anthraquinone derivatives showed moderate to good antibacterial activity against Klebsiella and Streptococcus pneumoniae compared with amoxicillin .
PubChem (2023)Structural analysisHighlighted the structural integrity and potential uses of anthraquinone derivatives in dye applications and as therapeutic agents .
Environmental Monitoring StudyDegradation pathwaysInvestigated photodegradation processes revealing significant breakdown under UV exposure, indicating lower environmental persistence .

Mechanism of Action

The mechanism of action of 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone involves its interaction with light and biological molecules. The compound absorbs light in the visible spectrum, leading to electronic excitation. This excited state can then interact with molecular oxygen to produce reactive oxygen species, which can cause cellular damage. This property is being explored for its potential use in photodynamic therapy .

Comparison with Similar Compounds

1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone is unique due to its specific structural features and properties. Similar compounds include:

These comparisons highlight the uniqueness of 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone in terms of its chemical structure and applications.

Biological Activity

The compound 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone is a synthetic derivative of anthraquinone that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • Anthraquinone core : Known for its diverse biological activities.
  • Azo linkage : Enhances solubility and may influence biological interactions.
  • Trichloro and pyrazolo groups : These substituents are crucial for its biological activity.

Anticancer Properties

Research indicates that 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone exhibits significant anticancer activity. The following table summarizes its effects on various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism of Action
K562 (Chronic Myelogenous Leukemia)10.5Induces apoptosis via caspase activation
A549 (Lung Cancer)12.3Inhibits cell proliferation and induces G0/G1 phase arrest
MCF-7 (Breast Cancer)15.0Modulates Bcl-2 family proteins leading to increased apoptosis
HeLa (Cervical Cancer)8.7Disrupts mitochondrial membrane potential

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases (specifically caspase-3 and -9), which are crucial for the execution phase of apoptosis. Studies show that treatment leads to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in various cancer cell lines, preventing further proliferation .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis .

Study 1: Antiproliferative Effects on K562 Cells

In a controlled study, K562 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability:

  • At 10 µM concentration, cell viability dropped to approximately 40%.
  • Apoptotic markers were analyzed using flow cytometry, confirming increased early apoptosis at higher concentrations.

Study 2: In Vivo Efficacy

An animal model was utilized to evaluate the in vivo effects of the compound on tumor growth. Mice bearing A549 xenografts were administered the compound at doses of 5 mg/kg and 10 mg/kg:

  • Tumor size was significantly reduced in treated groups compared to controls.
  • Histological analysis revealed increased apoptotic cells within the tumor tissue.

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